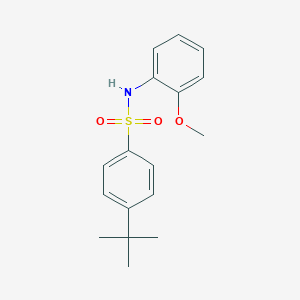

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(2,3)13-9-11-14(12-10-13)22(19,20)18-15-7-5-6-8-16(15)21-4/h5-12,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHJMTRNONNROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Reactants :

-

4-tert-Butylbenzenesulfonyl chloride (1.0 equiv)

-

2-Methoxyaniline (1.2 equiv)

-

Base: Sodium hydride (NaH) or lithium hydride (LiH) (1.5 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

-

Steps :

-

Dissolve 2-methoxyaniline in DMF and add NaH at ambient temperature.

-

Stir for 30 minutes to deprotonate the amine.

-

Add 4-tert-butylbenzenesulfonyl chloride dropwise and continue stirring for 2–4 hours.

-

Monitor reaction progress via thin-layer chromatography (TLC).

-

Quench with cold water, filter the precipitate, and recrystallize from methanol or isopropyl acetate.

-

-

Yield and Purity :

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 2-methoxyaniline by NaH generates a nucleophilic amine anion.

-

The anion attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Catalytic Synthesis via Hafnium Tetrachloride-Mediated Coupling

A modified approach inspired by the synthesis of N-tert-butylbenzenesulfonamide derivatives employs hafnium tetrachloride (HfCl₄) as a catalyst to enhance reaction efficiency. While this method is traditionally used for N-alkylation, it can be adapted for sulfonamide formation by optimizing solvent and temperature conditions.

Reaction Optimization

Advantages

-

Yield Improvement : Catalytic methods achieve yields >95% by minimizing side reactions.

-

Solvent Compatibility : High-boiling solvents like NMP prevent intermediate decomposition.

Nucleophilic Aromatic Substitution (NAS) Approach

The NAS method, exemplified in the synthesis of bosentan intermediates, involves displacing a leaving group (e.g., chlorine) on an aromatic ring with a sulfonamide group. For this compound, this requires a pre-functionalized aryl chloride intermediate.

Synthetic Pathway

Challenges

-

Regioselectivity : Ensuring substitution occurs at the correct position on the aromatic ring.

-

Byproduct Formation : Competing elimination reactions may reduce yields.

Comparative Analysis of Methods

Purification and Characterization

-

Purification :

-

Characterization :

Industrial-Scale Considerations

For large-scale production, the direct sulfonylation method is preferred due to its simplicity and cost-effectiveness. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and tert-butyl groups.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products include the corresponding amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy and tert-butyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide with structurally related compounds:

Pharmacological Activity

- Bosentan : Potent ET receptor antagonist (pA₂ = 7.2 for ETA) with oral bioavailability .

- Quinoline-sulfonamides: Act as zinc protease inhibitors but lack endothelin receptor affinity due to bulky quinoline groups .

- Pyridin-2-yl derivatives : Exhibit anticancer activity via topoisomerase inhibition, contrasting with the cardiovascular focus of the target compound .

Physicochemical Properties

Biological Activity

4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This compound features a tert-butyl group and a methoxy-substituted phenyl moiety, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A tert-butyl group , enhancing lipophilicity.

- A methoxy group at the para position of the phenyl ring, which may influence interactions with biological targets.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. The compound has shown activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

Enzyme Inhibition

Research indicates that this compound inhibits key enzymes such as:

- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission, and its inhibition can have implications in treating neurodegenerative diseases.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic signaling and is a target for Alzheimer's disease therapies.

The presence of the methoxy group is hypothesized to enhance binding affinity to these enzymes, potentially increasing the compound's efficacy.

Cytotoxicity and Cancer Research

In studies examining cytotoxic effects, this compound has demonstrated promising results against various cancer cell lines. For example:

- MCF-7 (breast cancer) : The compound exhibited significant cytotoxicity, with IC50 values indicating effectiveness at low concentrations.

- U-937 (monocytic leukemia) : Similar trends were observed, suggesting that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 modulation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some related sulfonamides:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)benzenesulfonamide | Methoxy group on para position | Antimicrobial activity |

| N-(2-hydroxyethyl)-benzenesulfonamide | Hydroxyethyl substituent | Enzyme inhibition |

| N-benzyl-4-methylbenzenesulfonamide | Benzyl substituent | Antimicrobial properties |

| This compound | Tert-butyl and methoxy groups | Enzyme inhibition, anticancer activity |

This table illustrates how the structural features of sulfonamides correlate with their biological activities. The unique combination of a bulky tert-butyl group and a methoxy-substituted aromatic system in this compound may enhance its selectivity and potency against specific biological targets compared to other sulfonamides.

In vitro Studies

Recent studies have focused on the in vitro effects of this compound on cancer cell lines. For instance, flow cytometry assays revealed that treatment with this compound led to increased apoptosis rates in MCF-7 cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues at enzyme active sites, enhancing its inhibitory potential .

Q & A

Q. What are the established synthetic routes for 4-tert-butyl-N-(2-methoxyphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 2-methoxyaniline with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key variables include temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometry. Yield optimization (60–85%) requires careful control of moisture to avoid hydrolysis of the sulfonyl chloride intermediate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- X-ray crystallography : Resolves bond angles and torsion angles, particularly for the sulfonamide group and tert-butyl substituent (e.g., C–S–N–C dihedral angles ~75–85°) .

- NMR spectroscopy : Key signals include δ 1.3 ppm (9H, tert-butyl), δ 3.8 ppm (3H, methoxy), and δ 7.2–7.8 ppm (aromatic protons). HSQC and HMBC correlations confirm connectivity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm assess purity (>98% typical) .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity?

The tert-butyl moiety enhances hydrophobicity (logP ~3.5), reducing aqueous solubility but improving crystallinity due to van der Waals interactions. Crystallographic studies show that bulky tert-butyl groups induce steric hindrance, favoring monoclinic or orthorhombic crystal systems .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for structurally analogous sulfonamides?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., pH, bacterial strains) or impurities. Methodological solutions include:

Q. How can computational modeling guide the design of derivatives targeting serine proteases?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to active sites (e.g., trypsin-like proteases). Focus on:

- Electrostatic complementarity between the sulfonamide group and catalytic triad (His57, Asp102, Ser195).

- Modifying the methoxyphenyl moiety to enhance π-π stacking with hydrophobic pockets . MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

Scale-up issues include exothermic sulfonylation (risk of thermal runaway) and byproduct formation. Solutions:

- Use flow chemistry for controlled heat dissipation.

- Optimize catalyst loading (e.g., DMAP for acylation) to reduce side reactions.

- Implement PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacokinetic properties?

Introducing halogens (Cl, F) at the benzene ring meta-position increases metabolic stability (CYP450 resistance) but may reduce oral bioavailability due to higher molecular weight. In vivo PK studies in rodent models show:

- Increased t½ (4.2 → 6.8 hrs with Cl substitution).

- Lower Cmax (~30% reduction) attributed to enhanced plasma protein binding .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies of sulfonamide derivatives?

- Slow evaporation from ethanol at 4°C to grow single crystals.

- Rigorous disorder modeling for tert-butyl groups (e.g., SHELXL refinement).

- Validate H-bond networks (e.g., N–H···O=S interactions) using Mercury software .

Q. Which in silico tools are recommended for predicting reactive intermediates in sulfonamide synthesis?

- Gaussian 16: Calculates transition states for sulfonyl chloride formation (B3LYP/6-31G* level).

- ChemDraw® NMR Predictor: Estimates ¹H/¹³C shifts for intermediates.

- ICReDD’s reaction path search algorithms: Identify low-energy pathways for byproduct suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.